Structural Biology: SUCNR1-IN-2 Is the Only SUCNR1 Ligand with a Cryo-EM Structure Bound to Native Human SUCNR1
SUCNR1-IN-2 (Compound 31) is the only SUCNR1 ligand for which a high-resolution structure in complex with native human SUCNR1 has been experimentally determined. The cryo-EM structure (PDB 8YKV) was solved at 2.48 Å resolution with the human receptor in an active conformation coupled to Gi protein [1]. In contrast, the most widely used SUCNR1 antagonist, NF-56-EJ40, has only been structurally characterized in complex with a humanized rat SUCNR1 construct (PDB 6RNK, 1.94 Å, X-ray diffraction), which required two key species-swapping mutations (K18E, K269N) to enable antagonist binding [2]. No experimental structure of NF-56-EJ40 bound to native human SUCNR1 has been reported. This structural distinction is functionally significant because NF-56-EJ40 exhibits no detectable activity at wild-type rat SUCNR1 and requires humanizing mutations for binding, whereas SUCNR1-IN-2 engages the native human receptor without requiring species-adapted constructs [2][3].
| Evidence Dimension | Experimental structure with SUCNR1 |
|---|---|
| Target Compound Data | Cryo-EM structure at 2.48 Å with native human SUCNR1 (PDB 8YKV, 2024) |
| Comparator Or Baseline | NF-56-EJ40: X-ray structure at 1.94 Å with humanized rat SUCNR1 (PDB 6RNK, 2019); no native human SUCNR1 structure available. SUCNR1-IN-1, compound 7a: no experimental structure reported. |
| Quantified Difference | SUCNR1-IN-2 is the only ligand with a direct human SUCNR1 structure; NF-56-EJ40 requires a species-chimera receptor for structural characterization. |
| Conditions | PDB 8YKV: human SUCNR1-Gi complex, single-particle cryo-EM; PDB 6RNK: humanized rat SUCNR1-nanobody complex, X-ray diffraction. |
Why This Matters
For structure-based drug design and molecular docking studies targeting human SUCNR1, only SUCNR1-IN-2 provides a direct experimental template of the native human binding pocket.
- [1] Li, C., Liu, H., Li, J. et al. Molecular basis of ligand recognition and activation of the human succinate receptor SUCR1. Cell Res 34, 594–596 (2024). DOI: 10.1038/s41422-024-00984-7 View Source
- [2] Haffke M, Fehlmann D, Rummel G, et al. Structural basis of species-selective antagonist binding to the succinate receptor. Nature 574, 581–585 (2019). DOI: 10.1038/s41586-019-1663-8 View Source
- [3] RCSB PDB 8YKV: Cryo-EM structure of succinate receptor SUCR1 bound to compound 31. DOI: 10.2210/pdb8YKV/pdb; RCSB PDB 6RNK: Crystal structure of humanized rat SUCNR1 with NF-56-EJ40. DOI: 10.2210/pdb6RNK/pdb View Source
